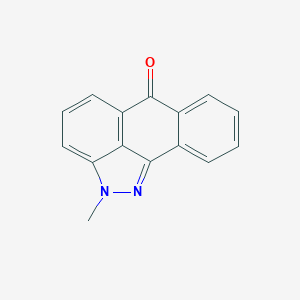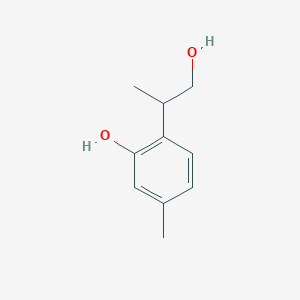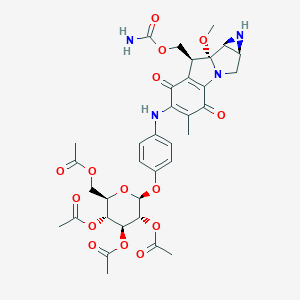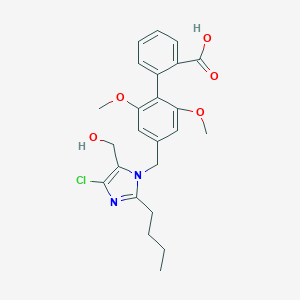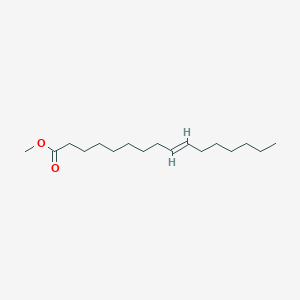
Methyl palmitelaidate
Overview
Description
Palmitelaidic Acid methyl ester, also known as methyl trans-9-hexadecenoate, is a methyl ester derivative of palmitelaidic acid. Palmitelaidic acid is a trans isomer of palmitoleic acid, a monounsaturated fatty acid. This compound is characterized by its trans double bond, which significantly alters its physical and chemical behavior compared to its cis counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitelaidic Acid methyl ester is synthesized through the esterification of palmitelaidic acid with methanol in the presence of a catalyst. The reaction typically involves heating and stirring, with common catalysts being sulfuric acid or sodium hydroxide . The reaction conditions are carefully controlled to ensure the complete conversion of palmitelaidic acid to its methyl ester form.
Industrial Production Methods
In an industrial setting, the production of Palmitelaidic Acid methyl ester follows a similar esterification process but on a larger scale. The process involves the continuous addition of methanol and catalyst to a reactor containing palmitelaidic acid. The mixture is heated and stirred to facilitate the reaction, and the product is then purified through distillation to remove any unreacted methanol and by-products .
Chemical Reactions Analysis
Types of Reactions
Palmitelaidic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trans double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated methyl esters.
Substitution: Functionalized esters with various substituents.
Scientific Research Applications
Palmitelaidic Acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Palmitelaidic Acid methyl ester involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The trans double bond in the compound affects the packing of lipid molecules, potentially altering membrane-associated processes. Additionally, it may interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl palmitoleate: The cis isomer of Palmitelaidic Acid methyl ester, with different physical and chemical properties due to the cis configuration.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, leading to different reactivity and applications.
Methyl oleate: Another monounsaturated fatty acid methyl ester with a cis double bond, commonly used in biodiesel production.
Uniqueness
Palmitelaidic Acid methyl ester is unique due to its trans double bond, which imparts distinct physical and chemical properties compared to its cis counterparts. This uniqueness makes it valuable for specific applications where the trans configuration is advantageous, such as in the study of membrane dynamics and the development of specialized industrial products .
Properties
IUPAC Name |
methyl (E)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGRAGOVZCUFB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314798 | |
| Record name | Methyl palmitelaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-74-7 | |
| Record name | Methyl palmitelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmitelaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmitelaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


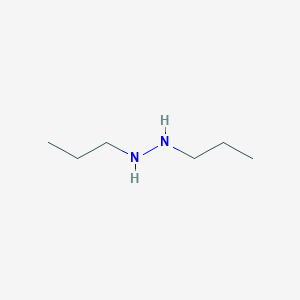
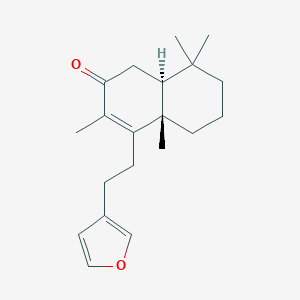


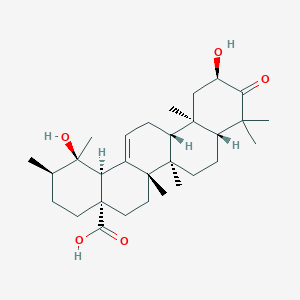

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
